Methanofuran

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

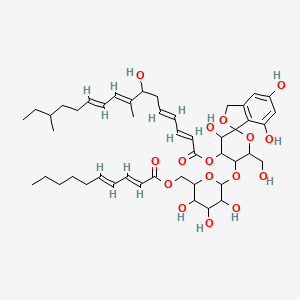

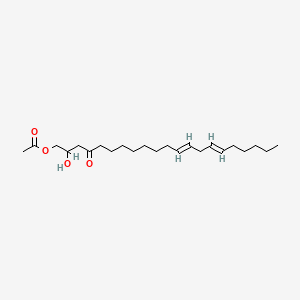

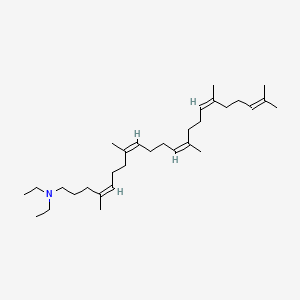

Methanofuran is a member of furans. It is a conjugate acid of a methanofuranate(4-).

Scientific Research Applications

Identification and Characterization in Methanogenesis

- Methanofuran is crucial in the methanogenic pathway, where it helps reduce CO2 to methane. Its biosynthesis involves the decarboxylation of L-tyrosine to produce tyramine, a key structural element. This process is catalyzed by the gene-encoded enzyme L-tyrosine decarboxylase, indicating a significant role in methanogenesis (Kezmarsky et al., 2005).

Structural Diversity Among Methanogenic Bacteria

- Methanofurans exhibit structural diversity among different methanogenic bacteria, with variations primarily in their side chains. This diversity suggests a range of adaptations and functional roles in various bacterial species (White, 1988).

Biosynthetic Route and Enzymology

- Research has uncovered the biosynthetic route for methanofuran's precursor and the enzymes involved in incorporating γ-linked glutamates into its structure. This provides insight into the complex biochemical processes in methanogenic archaea (Wang et al., 2014).

Role in Methanogenesis from CO2

- Methanofuran's involvement in methanogenesis, specifically in the reduction of CO2 to methane, has been a focus. Its formyl derivative plays a role as an intermediate, and its study has contributed to understanding the biochemical pathways in methanogenic bacteria (Breitung et al., 1990).

Synthesis and Structural Analysis

- The total synthesis of methanofuran and its variants, crucial for understanding its role in methanogenic bacteria, has been achieved. This synthetic approach aids in the study of its biological activities and structural properties (Sullins et al., 1993).

Elucidation of Coenzyme Biosyntheses

- Methanofuran's role in the biosynthesis of other coenzymes involved in methanogenesis has been studied. This research contributes to understanding the broader biochemical networks in methanogenic archaea (Graham & White, 2002).

Common Pathway in Methanogenesis

- Evidence suggests that methanofuran's role in methanogenesis, particularly in the reduction of carbon dioxide to methane, is common across different groups of methanogens. This finding underscores its fundamental role in methane production processes (Jones et al., 1985).

properties

Molecular Formula |

C34H44N4O15 |

|---|---|

Molecular Weight |

748.7 g/mol |

IUPAC Name |

(3R,4S)-7-[[(1S)-4-[[(1S)-4-[2-[4-[[5-(aminomethyl)furan-3-yl]methoxy]phenyl]ethylamino]-1-carboxy-4-oxobutyl]amino]-1-carboxy-4-oxobutyl]amino]-7-oxoheptane-1,3,4-tricarboxylic acid |

InChI |

InChI=1S/C34H44N4O15/c35-16-22-15-20(18-53-22)17-52-21-3-1-19(2-4-21)13-14-36-27(39)10-7-25(33(48)49)38-29(41)11-8-26(34(50)51)37-28(40)9-5-23(31(44)45)24(32(46)47)6-12-30(42)43/h1-4,15,18,23-26H,5-14,16-17,35H2,(H,36,39)(H,37,40)(H,38,41)(H,42,43)(H,44,45)(H,46,47)(H,48,49)(H,50,51)/t23-,24+,25-,26-/m0/s1 |

InChI Key |

CKRUWFDORAQSRC-QYOOZWMWSA-N |

Isomeric SMILES |

C1=CC(=CC=C1CCNC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H](C(=O)O)NC(=O)CC[C@@H]([C@@H](CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

Canonical SMILES |

C1=CC(=CC=C1CCNC(=O)CCC(C(=O)O)NC(=O)CCC(C(=O)O)NC(=O)CCC(C(CCC(=O)O)C(=O)O)C(=O)O)OCC2=COC(=C2)CN |

synonyms |

carbon dioxide reduction factor CDR factor methanofuran |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![3-[(2S)-2-amino-2-carboxyethyl]-1H-indol-1-yl](/img/structure/B1240121.png)

![3-[(Z)-(1-methyl-5-nitroimidazol-2-yl)methylideneamino]-5-(morpholin-4-ylmethyl)-1,3-oxazolidin-2-one](/img/structure/B1240122.png)

![(4Z,6Z,13E,21Z,23Z)-11-ethyl-25-methoxy-4,6,8,12,16,18,21-heptamethyl-10,26-dioxa-2-azatricyclo[15.8.1.09,19]hexacosa-4,6,13,21,23-pentaene-3,15-dione](/img/structure/B1240144.png)